molecular formula C8H12N2 B1338591 2-(Pyridin-4-YL)propan-2-amine CAS No. 566155-76-8

2-(Pyridin-4-YL)propan-2-amine

Cat. No. B1338591
M. Wt: 136.19 g/mol
InChI Key: RBODGSBXYRGECX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves novel synthetic routes and can be accompanied by dynamic processes such as nitrogen inversion. For instance, a novel synthetic route was developed for a compound with a similar structure, and its dynamic behavior was identified by NMR spectroscopy . Additionally, the synthesis of ligands and their complexes with metals such as zinc and cadmium has been reported, which involves condensation reactions and can result in various coordination geometries .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(Pyridin-4-yl)propan-2-amine has been determined using techniques like single-crystal X-ray diffraction. These structures can exhibit different symmetries and coordination behaviors when complexed with metals . For example, the ZnCl2 complex of a related ligand shows a room-to-low-temperature single crystal-to-crystal phase transition .

Chemical Reactions Analysis

Compounds with the pyridin-2-yl moiety have been used as directing groups for C-H bond amination mediated by cupric acetate, indicating their potential in facilitating specific chemical transformations . The reactivity of these compounds can lead to the formation of various derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the pyridin-2-yl group can be quite diverse. For example, some compounds exhibit fluorescent properties and aggregation-induced emission behavior . The phase behavior of these compounds can also be complex, with some showing supercooling and birefringent fluid mixed with crystalline domains at high temperatures . The antimalarial activity of a zinc complex with a related ligand has been studied, showing significant inhibition of malaria pigment formation .

Scientific Research Applications

Fungicidal Activity

  • Scientific Field: Medicinal Chemistry Research
  • Application Summary: Pyrimidinamine derivatives containing pyridin-2-yloxy moiety are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides . They act as mitochondrial complex I electron transport inhibitors (MET I) .
  • Methods of Application: A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .
  • Results: Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin- 2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC 50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .

Anti-Fibrosis Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
  • Methods of Application: The study of anti-fibrosis activity was evaluated by Picro-Sirius red staining, hydroxyproline assay and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .
  • Results: Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC 50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Synthesis of Imidazole Containing Compounds

  • Scientific Field: Organic Chemistry
  • Application Summary: Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
  • Methods of Application: The synthesis of imidazole containing compounds is carried out using glyoxal and ammonia .
  • Results: There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Medicinal Intermediate

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: “2-(Pyridin-4-YL)propan-2-amine” can be used as a medicinal intermediate .
  • Methods of Application: This compound can be used in the synthesis of various pharmaceutical compounds .
  • Results: The specific results or outcomes depend on the particular pharmaceutical compound being synthesized .

Synthesis of C–H Amination Compounds

  • Scientific Field: Organic Chemistry
  • Application Summary: “2-(Pyridin-4-YL)propan-2-amine” has been designed as a new removable directing group for promoting copper-mediated C–H amination .
  • Methods of Application: Using this auxiliary, the β-C(sp2)–H bonds of benzamides derivatives can be effectively aminated with various amines .
  • Results: The reaction has moderate to good yields and good functional group tolerance in air .

Medicinal Intermediate

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: “2-(Pyridin-4-YL)propan-2-amine” can be used as a medicinal intermediate .
  • Methods of Application: This compound can be used in the synthesis of various pharmaceutical compounds .
  • Results: The specific results or outcomes depend on the particular pharmaceutical compound being synthesized .

Future Directions

The future directions for “2-(Pyridin-4-YL)propan-2-amine” could involve further exploration of its potential biological activities and applications. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives, which could include “2-(Pyridin-4-YL)propan-2-amine”, were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . This suggests potential future directions in the development of novel anti-fibrotic drugs.

properties

IUPAC Name

2-pyridin-4-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-8(2,9)7-3-5-10-6-4-7/h3-6H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBODGSBXYRGECX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90502523
Record name 2-(Pyridin-4-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90502523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-4-YL)propan-2-amine

CAS RN

566155-76-8
Record name α,α-Dimethyl-4-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=566155-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Pyridin-4-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90502523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyridin-4-yl)propan-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SH Watterson, P Chen, Y Zhao, HH Gu… - Journal of medicinal …, 2007 - ACS Publications
Inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanosine nucleotides, catalyzes the irreversible nicotinamide-adenine dinucleotide …
Number of citations: 61 0-pubs-acs-org.brum.beds.ac.uk

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